molecular formula C28H30Cl3N3 B12745499 4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride CAS No. 174657-49-9

4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride

Cat. No.: B12745499
CAS No.: 174657-49-9
M. Wt: 514.9 g/mol
InChI Key: MZCPOMJDNIAFNF-UHFFFAOYSA-N
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Description

4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrrolo(1,2-a)benzimidazole-4-ethanamine, 2-(4-chlorophenyl)-N,N-diethyl-3-phenyl-, dihydrochloride typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the heterocyclic ring structure.

    Substitution Reactions: Introduction of functional groups such as the 4-chlorophenyl and N,N-diethyl groups.

    Purification Steps: Crystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-Scale Reactors: To handle the volume of reactants.

    Automated Systems: For precise control of reaction conditions.

    Quality Control: Ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Potential therapeutic uses, such as in drug development.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrrolo(1,2-a)benzimidazole Derivatives: Compounds with similar core structures but different functional groups.

    Phenyl-Substituted Amines: Compounds with similar amine groups but different ring structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

CAS No.

174657-49-9

Molecular Formula

C28H30Cl3N3

Molecular Weight

514.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C28H28ClN3.2ClH/c1-3-30(4-2)18-19-31-25-12-8-9-13-26(25)32-20-24(21-14-16-23(29)17-15-21)27(28(31)32)22-10-6-5-7-11-22;;/h5-17,20H,3-4,18-19H2,1-2H3;2*1H

InChI Key

MZCPOMJDNIAFNF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N3C1=C(C(=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Cl.Cl

Origin of Product

United States

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